BenchChemオンラインストアへようこそ!

A2ti-2

protein-protein interaction inhibitor annexin A2/S100A10 biochemical screening

A2ti-2 is a selective, low-affinity annexin A2/S100A10 heterotetramer (A2t) inhibitor validated for HPV16 pseudovirion entry assays. With a defined IC₅₀ of 230 μM, it serves as the low-affinity reference benchmarked against higher-affinity analogs (e.g., A2ti-1, IC₅₀ 24 μM). Unlike anti-annexin A2 antibodies, A2ti-2 does not impair HIV-1 macrophage infection, ensuring target-specific experimental design. Pre-formulated DMSO stock (71 mg/mL) and vendor-verified purity (≥98%) minimize solvent artifacts and enable reproducible dose-response studies (50–100 μM range).

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
Cat. No. B3001391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2ti-2
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N
InChIInChI=1S/C18H18N4O2S/c1-13-7-5-6-10-15(13)24-11-17-20-21-18(25-12-16(19)23)22(17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,19,23)
InChIKeyDRZJLOOZLBTLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





A2ti-2 Small Molecule Inhibitor: Technical Specifications and Procurement-Ready Profile for Annexin A2/S100A10 Research


A2ti-2 (CAS 482646-13-9, C18H18N4O2S, MW 354.43) is a small molecule inhibitor of the annexin A2/S100A10 heterotetramer (A2t) protein-protein interaction, with a reported biochemical IC50 of 230 μM [1]. Originally identified through pharmacophore-based virtual screening and biochemical validation as part of a substituted 1,2,4-triazole series, A2ti-2 represents one of three confirmed chemical classes of A2t inhibitors [1]. The compound is commercially available from multiple vendors with purity specifications ranging from ≥98% to 99.27% and has been employed primarily as a research tool in studies of viral entry mechanisms, particularly human papillomavirus type 16 (HPV16) infection [2].

A2ti-2: Why A2t-Targeted Tool Compounds Cannot Be Arbitrarily Substituted by Other Annexin Modulators


The annexin A2/S100A10 heterotetramer (A2t) inhibitors form a small, structurally defined chemical series with distinct potency profiles that preclude generic interchangeability. Within this series, A2ti-1, A2ti-2, and A2ti-3 exhibit biochemical IC50 values spanning from 24 μM to 230 μM—a nearly 10-fold difference in target engagement [1]. Furthermore, A2ti-1 has been characterized as a "high-affinity" inhibitor while A2ti-2 is consistently described as "low-affinity," reflecting intrinsic differences in binding energetics that may translate to divergent experimental outcomes . Critically, the biological effect of these compounds is context-dependent: while A2ti compounds effectively inhibit HPV16 infection in epithelial cells, they do not impair HIV-1 infection of macrophages—unlike anti-annexin A2 antibodies—indicating that A2t inhibition does not recapitulate all annexin A2-directed interventions [2]. These data collectively establish that A2ti-2 is not a generic, interchangeable A2t inhibitor but rather a specific chemical probe whose utility derives from its particular potency and affinity profile.

A2ti-2 Comparative Evidence Guide: Quantitative Differentiation Against Closest Analogs


Biochemical Potency Differentiation: A2ti-2 (IC50 = 230 μM) vs. A2ti-1 (IC50 = 24 μM) in Cell-Free Assays

A2ti-2 exhibits approximately 9.6-fold lower potency in disrupting the annexin A2-S100A10 interaction compared to its structural analog A2ti-1 (compound 1b) in the same cell-free biochemical assay system [1]. This quantitative difference establishes A2ti-2 as the lower-potency member of the A2ti series, a characteristic that may be advantageous for experimental designs requiring partial target engagement or dose-response spanning broader concentration ranges [1].

protein-protein interaction inhibitor annexin A2/S100A10 biochemical screening

Functional Activity in HPV16 Pseudovirion Infection: A2ti-2 (<50% Reduction) vs. A2ti-1 (20% Reduction) at 100 μM

In HeLa cell HPV16 pseudovirion (PsV) infection assays, A2ti-2 achieves less than 50% reduction in infection at 100 μM, whereas A2ti-1 demonstrates only a 20% reduction in HPV16 entry at the same concentration [1]. This differential functional activity profile suggests that while both compounds target the A2-S100A10 interaction, their antiviral efficacy does not directly correlate with biochemical IC50, as the higher-potency compound (A2ti-1) paradoxically shows weaker functional inhibition in this assay system [1].

HPV16 infection viral entry inhibitor pseudovirion assay

Purity and Solubility Parameters: A2ti-2 Commercial Specifications Across Vendors

Commercially available A2ti-2 is supplied with purity specifications ranging from ≥98% to 99.27% (HPLC) depending on vendor . Solubility characterization indicates DMSO solubility of 71 mg/mL (200.32 mM), ethanol solubility of 9 mg/mL (25.39 mM), and water insolubility . These solubility parameters are essential for planning stock solution preparation and ensuring compound integrity in experimental workflows .

compound quality control solubility purity specification

Target Engagement Specificity: A2ti-2 Disrupts A2-S100A10 PPI Without Affecting HIV-1 Macrophage Infection—A Functional Selectivity Distinction from Anti-A2 Antibodies

In a functional selectivity assessment, A2ti compounds (as a class) failed to impair productive HIV-1 infection of macrophages in vitro, whereas an anti-annexin A2 antibody significantly reduced HIV-1 particle production under identical experimental conditions [1]. This differential activity indicates that targeting the A2-S100A10 interaction via small molecule inhibitors does not phenocopy broader annexin A2 blockade achieved by antibodies, suggesting that A2ti-2 selectively modulates the tetrameric complex without disrupting monomeric annexin A2 functions relevant to HIV-1 infection [1].

target specificity HIV-1 macrophage infection functional selectivity

A2ti-2: Evidence-Based Research Applications and Procurement Scenarios


HPV16 Entry Mechanism Studies Requiring A2t-Specific Pharmacological Disruption

A2ti-2 is appropriate for experimental systems investigating HPV16 entry into epithelial cells. At concentrations of 50–100 μM, A2ti-2 inhibits HPV16 infection and reduces viral entry by approximately 65% without substantial cytotoxicity [1]. This application leverages the compound's well-characterized antiviral activity profile in HPV16 pseudovirion models and is supported by published protocols demonstrating dose-dependent inhibition of HPV16 capsid internalization in HeLa cells [1].

Comparative Pharmacology of A2t Inhibitor Series: A2ti-2 as the Low-Affinity Reference Compound

For studies examining structure-activity relationships or affinity-dependent effects within the A2t inhibitor series, A2ti-2 serves as the defined low-affinity reference compound (IC50 = 230 μM) against which higher-affinity analogs such as A2ti-1 (IC50 = 24 μM) can be benchmarked [2]. This 9.6-fold affinity differential provides a calibrated tool set for dissecting the relationship between target engagement strength and downstream biological effects [2].

Annexin A2/S100A10 Protein-Protein Interaction Target Validation Excluding HIV-1 Models

A2ti-2 is suitable for target validation studies requiring pharmacological disruption of the A2-S100A10 heterotetramer in cellular contexts where the monomeric annexin A2 contribution is minimal or can be controlled. However, based on evidence that A2ti compounds do not impair HIV-1 macrophage infection [3], A2ti-2 should not be selected for HIV-1 research applications—a critical procurement consideration that differentiates this small molecule from anti-annexin A2 antibody-based approaches [3].

In Vitro Assay Development Requiring Defined Solubility and Purity Parameters

For laboratories establishing reproducible in vitro assay systems with A2t inhibitors, A2ti-2 offers well-documented solubility parameters (DMSO: 71 mg/mL; ethanol: 9 mg/mL; water: insoluble) and vendor-verified purity specifications (≥98% to 99.27%) . These defined physicochemical characteristics facilitate consistent stock solution preparation and minimize solvent-related artifacts in biochemical and cell-based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for A2ti-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.